1-Propanethione, 2,2-dimethyl-1-(4-phenoxyphenyl)-
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Overview
Description
. This compound is characterized by its unique structure, which includes a phenoxy group attached to a pivalophenone backbone.
Preparation Methods
The synthesis of 1-Propanethione, 2,2-dimethyl-1-(4-phenoxyphenyl)- typically involves the reaction of 4-phenoxybenzaldehyde with tert-butyl acetoacetate in the presence of a base such as sodium ethoxide. The reaction proceeds through a Claisen condensation mechanism, followed by decarboxylation to yield the desired product . Industrial production methods may involve similar synthetic routes but optimized for large-scale production, including the use of continuous flow reactors and automated systems to ensure high yield and purity.
Chemical Reactions Analysis
1-Propanethione, 2,2-dimethyl-1-(4-phenoxyphenyl)- undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using reagents such as potassium permanganate or chromium trioxide to form corresponding carboxylic acids.
Reduction: Reduction reactions using agents like lithium aluminum hydride can convert the ketone group to an alcohol.
Scientific Research Applications
1-Propanethione, 2,2-dimethyl-1-(4-phenoxyphenyl)- has several scientific research applications:
Chemistry: It is used as an intermediate in the synthesis of various organic compounds, including pharmaceuticals and agrochemicals.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anti-inflammatory properties.
Medicine: Research is ongoing to explore its potential as a lead compound for the development of new therapeutic agents.
Industry: It is used in the production of specialty chemicals and as a reagent in organic synthesis.
Mechanism of Action
The mechanism of action of 1-Propanethione, 2,2-dimethyl-1-(4-phenoxyphenyl)- involves its interaction with specific molecular targets and pathways. For instance, its antimicrobial activity may be attributed to its ability to disrupt bacterial cell membranes or inhibit key enzymes involved in bacterial metabolism. The anti-inflammatory effects could be due to the inhibition of pro-inflammatory cytokines or enzymes such as cyclooxygenase .
Comparison with Similar Compounds
1-Propanethione, 2,2-dimethyl-1-(4-phenoxyphenyl)- can be compared with similar compounds such as:
1-Propanone, 2,2-dimethyl-1-(4-phenoxyphenyl)-: This compound has a similar structure but differs in the functional group attached to the carbonyl carbon.
1-Propanethiol, 2,2-dimethyl-: This compound has a thiol group instead of a phenoxy group, leading to different chemical properties and reactivity.
4’-Phenoxypivalophenone: Another name for 1-Propanethione, 2,2-dimethyl-1-(4-phenoxyphenyl)-, highlighting its structural similarity.
The uniqueness of 1-Propanethione, 2,2-dimethyl-1-(4-phenoxyphenyl)- lies in its specific combination of functional groups, which confer distinct chemical and biological properties, making it valuable for various applications in research and industry.
Properties
CAS No. |
261736-83-8 |
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Molecular Formula |
C17H18OS |
Molecular Weight |
270.4 g/mol |
IUPAC Name |
2,2-dimethyl-1-(4-phenoxyphenyl)propane-1-thione |
InChI |
InChI=1S/C17H18OS/c1-17(2,3)16(19)13-9-11-15(12-10-13)18-14-7-5-4-6-8-14/h4-12H,1-3H3 |
InChI Key |
VEDOHLILUOJFEY-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)(C)C(=S)C1=CC=C(C=C1)OC2=CC=CC=C2 |
Origin of Product |
United States |
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